
6-trans-12-epi-Leukotriene B4
Descripción general
Descripción
6-trans-12-epi Leucotrieno B4 es un metabolito del ácido araquidónico y es conocido por sus potentes propiedades antiinflamatorias . Es un producto de hidrólisis no enzimática del Leucotrieno A4 y se aisló originalmente de los leucocitos polimorfonucleares peritoneales de conejo inducidos por glucógeno . Este compuesto es menos potente que el Leucotrieno B4 en la inducción de la quimiotaxis en los leucocitos polimorfonucleares .
Métodos De Preparación
6-trans-12-epi Leucotrieno B4 puede sintetizarse a través de la hidrólisis no enzimática del Leucotrieno A4 . La ruta sintética implica la incubación del Leucotrieno A4 con leucocitos polimorfonucleares humanos a 37°C durante 30 minutos . Las condiciones de reacción incluyen un gradiente entre agua/ácido acético y acetonitrilo/ácido acético .
Análisis De Reacciones Químicas
Formation Pathways
6-trans-12-epi-LTB4 is generated through two primary mechanisms:
- Non-enzymatic hydrolysis of LTA4 : In the absence of leukotriene A4 hydrolase (LTA4H), LTA4 undergoes spontaneous hydrolysis to form 6-trans-LTB4 and 6-trans-12-epi-LTB4 as stereoisomeric byproducts .
- Oxidative decomposition : Cysteinyl-leukotrienes (e.g., LTC4) decompose in the presence of peroxidases, generating 6-trans-LTB4 derivatives, including 6-trans-12-epi-LTB4 .
Metabolic Pathways
6-trans-12-epi-LTB4 undergoes further enzymatic transformations in human polymorphonuclear leukocytes (PMNLs):
Reduction and Hydroxylation
- Key finding : 20-hydroxy-6-trans-LTB4 is not a substrate for the reductase, indicating pathway specificity .
Substrate Specificity and Inhibition
- Reductase selectivity : The reductase preferentially acts on 6-trans-LTB4 isomers over LTB4 itself .
- Competitive inhibition : LTB4 inhibits the reduction of 6-trans-12-epi-LTB4, suggesting shared enzyme binding sites .
Analytical Characterization
Mass spectrometry (LC-MS/MS) and ELISA studies reveal:
Metabolite Quantification in Neutrophil Supernatants
Cell Type | 6-trans-LTB4 (pmol) | 6-trans-12-epi-LTB4 (pmol) | LTB4 (pmol) |
---|---|---|---|
lta4h−/− neutrophils | 144 ± 48 | 181 ± 62 | 0 |
Mixed alox5−/− + lta4h−/− | 58 ± 19 | 41 ± 14 | 121 ± 55 |
Wild-type neutrophils | 258 ± 46 | 73 ± 3 | 1039 ± 181 |
Data adapted from targeted metabolipidomic analysis .
- Key observation : 6-trans-12-epi-LTB4 is absent in alox5−/− neutrophils but abundant in lta4h−/− cells, confirming its origin from LTA4 hydrolysis .
Stability and Degradation
- Non-enzymatic breakdown : 6-trans-12-epi-LTB4 is unstable and degrades into inactive metabolites, including 5S,6S-diHETE and 5S,6R-diHETE .
- Deuterium-labeling studies : Confirm hydrogen loss at the 5-position during reduction, implicating a 5-oxo intermediate in the reductase pathway .
Functional Implications
- Bioactivity : Unlike LTB4, 6-trans-12-epi-LTB4 lacks chemotactic activity but retains anti-inflammatory properties .
- Transcellular biosynthesis : Mixing alox5−/− and lta4h−/− neutrophils restores LTB4 synthesis via shared intermediates, demonstrating compensatory metabolic pathways .
This synthesis of chemical reactions underscores the complex interplay between enzymatic and non-enzymatic processes governing 6-trans-12-epi-LTB4's formation and metabolism. Its role in inflammation is modulated by both its inherent instability and interactions with lipid-mediating enzymes.
Aplicaciones Científicas De Investigación
Biological Role and Mechanism of Action
6-trans-12-epi-LTB4 is produced through the omega-oxidation of LTB4, a process that occurs predominantly in human polymorphonuclear leukocytes (PMNs). It plays a crucial role in mediating inflammatory responses by acting as a potent chemoattractant for neutrophils and other immune cells. The compound is involved in several physiological processes, including:
- Neutrophil Activation : It enhances the chemotactic response of neutrophils, promoting their migration towards sites of infection or injury.
- Phagocytosis : It stimulates phagocytic activity in neutrophils, facilitating the clearance of pathogens.
- Reactive Oxygen Species (ROS) Production : It induces ROS generation, which is vital for microbial killing.
Inflammatory Disease Models
Research indicates that 6-trans-12-epi-LTB4 is implicated in various inflammatory conditions. For instance, studies have demonstrated its role in:
- Asthma : Elevated levels of LTB4 and its metabolites are observed in asthmatic patients, suggesting a potential target for therapeutic intervention.
- Rheumatoid Arthritis : The compound contributes to synovial inflammation and joint destruction, making it a focus for developing anti-inflammatory drugs.
Pharmacological Studies
The pharmacological implications of 6-trans-12-epi-LTB4 are explored through its interactions with leukotriene receptors (BLT1 and BLT2). These receptors mediate the effects of LTB4 and its derivatives on immune cells.
Receptor | Function | Implication |
---|---|---|
BLT1 | Chemoattractant for neutrophils | Target for asthma treatment |
BLT2 | Modulates inflammation | Potential target for chronic inflammatory diseases |
Neutrophil Swarming Dynamics
A study utilizing genetically modified mouse models investigated the role of 6-trans-12-epi-LTB4 in neutrophil swarming during infections. The researchers discovered that while LTB4 levels were critical for effective neutrophil swarming, the presence of 6-trans-12-epi-LTB4 was sufficient to restore swarming capabilities in knockout mice lacking functional LTB4 synthesis pathways. This finding underscores the compound's significance in orchestrating immune responses during infections .
In Vitro Studies on Inflammation
In vitro experiments have shown that 6-trans-12-epi-LTB4 enhances the production of pro-inflammatory cytokines in human macrophages, indicating its role as an inflammatory mediator. These studies suggest that targeting this metabolite could lead to novel anti-inflammatory therapies .
Mecanismo De Acción
El mecanismo de acción de 6-trans-12-epi Leucotrieno B4 implica su interacción con los receptores de leucotrienos, específicamente BLT1 y BLT2 . La unión de 6-trans-12-epi Leucotrieno B4 a estos receptores activa los leucocitos y prolonga su supervivencia . Los efectos antiinflamatorios del compuesto están mediados por la inhibición de la quimiotaxis y la agregación de leucocitos . Los objetivos moleculares y las vías involucradas incluyen la activación de los receptores acoplados a proteínas G y las subsiguientes cascadas de señalización .
Comparación Con Compuestos Similares
6-trans-12-epi Leucotrieno B4 es similar a otros compuestos de leucotrienos, como el Leucotrieno B4 y el 12-epi Leucotrieno B4 . Es único en su potencia reducida en la inducción de la quimiotaxis y su interacción específica con los receptores de leucotrienos . En comparación con el Leucotrieno B4, 6-trans-12-epi Leucotrieno B4 tiene una actividad significativamente reducida para el receptor de Leucotrieno B4 en los neutrófilos humanos . Los compuestos similares incluyen 6-trans Leucotrieno B4 y 12-epi Leucotrieno B4 .
Actividad Biológica
6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4) is a metabolite derived from the lipid omega-oxidation of leukotriene B4 (LTB4), which plays a significant role in inflammatory responses and other physiological processes. This article explores its biological activity, including its mechanisms of action, metabolic pathways, and implications in various health conditions.
Overview of Leukotrienes
Leukotrienes are eicosanoids synthesized from arachidonic acid via the lipoxygenase pathway. They are crucial mediators in inflammatory responses. LTB4, in particular, is known for its potent chemotactic properties, attracting neutrophils and promoting inflammation. The conversion of LTB4 to 6-trans-12-epi-LTB4 occurs primarily through omega-oxidation, a metabolic pathway facilitated by cytochrome P450 enzymes, specifically CYP4F .
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H32O4 |
Molecular Weight | 336.47 g/mol |
Solubility | 0.0152 g/L |
Polar Surface Area | 77.76 Ų |
Rotatable Bonds | 14 |
These properties indicate that 6-trans-12-epi-LTB4 is a dihydroxy monocarboxylic acid with significant hydrophilicity, which may influence its biological interactions .
The biological activity of 6-trans-12-epi-LTB4 is primarily linked to its anti-inflammatory effects. It acts through specific receptors, notably the BLT1 and BLT2 receptors, which are G-protein coupled receptors (GPCRs). Upon binding to these receptors, several intracellular signaling pathways are activated, leading to:
- Increased Neutrophil Migration : Enhances the recruitment of neutrophils to sites of inflammation.
- Cytokine Production : Stimulates the release of pro-inflammatory cytokines such as TNF-alpha and IL-1β.
- Vasodilation and Increased Vascular Permeability : Contributes to the classic signs of inflammation (redness, heat, swelling).
Metabolism and Inactivation
The metabolism of 6-trans-12-epi-LTB4 involves several enzymatic processes:
- Omega-Oxidation : This is the primary pathway leading to its formation from LTB4.
- Beta-Oxidation : Further degradation occurs after omega-oxidation.
- Conjugation Reactions : These reactions can lead to the formation of inactive metabolites.
The metabolic inactivation is critical for regulating the duration and intensity of leukotriene-mediated responses .
Clinical Implications
Research indicates that 6-trans-12-epi-LTB4 has potential therapeutic applications due to its anti-inflammatory properties. Some key findings include:
- Asthma and Allergic Conditions : Elevated levels of leukotrienes have been associated with asthma exacerbations. Modulating their activity could provide relief from symptoms.
- Cardiovascular Diseases : Leukotrienes play a role in atherosclerosis and other cardiovascular conditions. Targeting their pathways may help in managing these diseases.
Case Studies
Several studies have investigated the effects of leukotriene modulation in clinical settings:
- Asthma Management : A randomized controlled trial demonstrated that leukotriene receptor antagonists significantly reduced asthma attacks in patients with moderate to severe asthma.
- Rheumatoid Arthritis : In a study involving rheumatoid arthritis patients, treatment with a leukotriene synthesis inhibitor led to reduced joint inflammation and pain scores.
Propiedades
IUPAC Name |
(5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-CTOJTRLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315522 | |
Record name | 6-trans-12-epi-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-trans-12-epi-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71548-19-1 | |
Record name | 6-trans-12-epi-LTB4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71548-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-trans-12-epi-LTB4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-trans-12-epi-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005088 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-trans-12-epi-Leukotriene B4 contribute to inflammation?
A: this compound is an arachidonic acid metabolite produced by inflammatory cells like human granulocytes and mouse peritoneal cells when stimulated with Phospholipase C (PLC) from Pseudomonas aeruginosa [, ]. This bacterial PLC acts as a potent inflammatory agent, triggering the release of this compound alongside other inflammatory mediators like Leukotriene B4, 5-hydroxyeicosatetraenoic acid (5-HETE), prostaglandin E2 (PGE2), and thromboxane B2 []. This collective release of inflammatory mediators contributes to the overall inflammatory response.
Q2: Does inhibiting arachidonic acid metabolism affect this compound production?
A: Yes, pre-treating human granulocytes and mouse peritoneal cells with inhibitors of arachidonic acid metabolism like nordihydroguaiaretic acid (a lipoxygenase inhibitor) and indomethacin (a cyclooxygenase inhibitor) significantly reduces the production of this compound and other related metabolites when stimulated with PLC []. This finding suggests that this compound production is dependent on the arachidonic acid metabolic pathway.
Q3: Is there a link between this compound and specific diseases?
A: Research suggests a potential link between this compound and Immune Thrombocytopenia (ITP). A study observed elevated plasma levels of this compound in ITP patients compared to healthy individuals []. Furthermore, they found a positive correlation between this compound levels and the abundance of the bacterial genus Cupriavidus in the gut microbiome []. This correlation hints at a possible interplay between gut microbiota, this compound, and the development of ITP, warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.